molecular formula C5H10Cl3O3P B1329365 Diethyl (trichloromethyl)phosphonate CAS No. 866-23-9

Diethyl (trichloromethyl)phosphonate

Cat. No.: B1329365
CAS No.: 866-23-9
M. Wt: 255.5 g/mol
InChI Key: RVAQSYWDOSHWGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (trichloromethyl)phosphonate can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the reaction of diethyl phosphite with trichloromethyl compounds under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Properties

IUPAC Name

1-[ethoxy(trichloromethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQSYWDOSHWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(Cl)(Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235688
Record name Phosphonic acid, trichloromethyl-, diethyl ester
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Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-23-9
Record name Diethyl P-(trichloromethyl)phosphonate
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Record name Phosphonic acid, trichloromethyl-, diethyl ester
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Record name Diethyl (trichloromethyl)phosphonate
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Record name Phosphonic acid, trichloromethyl-, diethyl ester
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Record name diethyl (trichloromethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Diethyl trichloromethylphosphonate serves as a versatile reagent in organic synthesis, primarily for constructing carbon-carbon bonds. Key applications include:

  • Synthesis of 1-formylalkylphosphonates: The compound acts as a precursor in a multi-step reaction involving lithiation, reaction with ethyl formate, and hydrolysis to yield these valuable compounds. [, ]
  • Preparation of (chlorovinyl)phosphonates: Reacting Diethyl trichloromethylphosphonate with aldehydes or ketones provides access to (chlorovinyl)phosphonates. These intermediates can be further hydrogenated to produce saturated phosphonates. [, ]
  • Generation of Dichlorocarbene: Under specific conditions, Diethyl trichloromethylphosphonate can release dichlorocarbene, a reactive intermediate useful in various organic transformations. []

A: Treating Diethyl trichloromethylphosphonate with butyllithium followed by an aldehyde or cycloalkenone leads to the formation of (Z)-diethylα-chlorovinylphosphonates. This reaction proceeds through a bisphosphonate intermediate, followed by a Wadsworth-Emmons olefination. The high (Z) stereoselectivity observed is attributed to the conformational preferences of the adducts formed during the reaction. []

A: When added to a dispersion of molten sodium in an inert hydrocarbon solvent at 110°C, Diethyl trichloromethylphosphonate undergoes a reaction yielding two main products: a gaseous product and a solid. This reactivity contrasts with trialkyl esters of phosphorous acid, phosphoric acid, and alkyl esters of dialkylphosphonic acids, which do not react under similar conditions. []

A: Yes, Diethyl trichloromethylphosphonate exhibits photochemical reactivity. Upon irradiation in acetonitrile, it undergoes both Type I and Type II elimination reactions. Type II elimination produces the corresponding monoesters and olefins, while Type I elimination, observed in diisobutyl (trichloromethyl)phosphonate and its dimethyl ester, generates different products. []

A: Yes, Diethyl dichloromethylphosphonate can be synthesized through the reaction of triethyl phosphite with Diethyl trichloromethylphosphonate in hexanol. This reaction provides a practical method for accessing the dichloro derivative from the readily available trichloro compound. []

A: Copper complexes can catalyze the addition of Diethyl trichloromethylphosphonate to olefins. This reaction provides a route to new organophosphorus compounds with potential synthetic utility. [, ]

A: Reacting Diethyl trichloromethylphosphonate with metallic zinc results in a unique set of transformations, offering possibilities for further exploration in organophosphorus chemistry. []

A: Yes, Diethyl trichloromethylphosphonate can participate in electrochemical transformations. For example, its electro-reduction in the presence of aldehydes or ketones facilitates the replacement of the carbonyl oxygen with a dichloromethylene group, leading to the formation of 1,1-dichloroethene derivatives. []

A: Diethyl trichloromethylphosphonate has the molecular formula C5H10Cl3O3P and a molecular weight of 261.46 g/mol. []

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